4-Chlorobenzyl isothiocyanate

説明

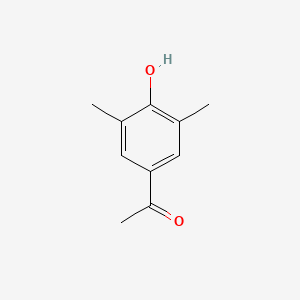

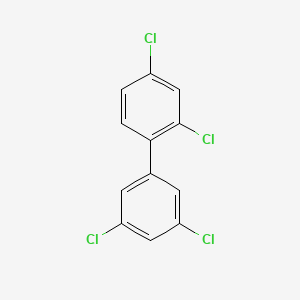

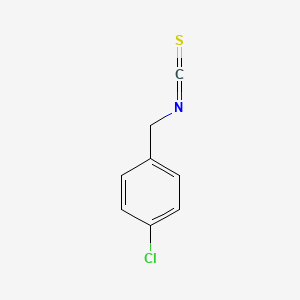

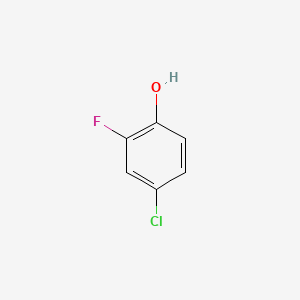

4-Chlorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 . It is derived from glucosinolates, which are abundant in Brassicaceae or Cruciferae crops .

Synthesis Analysis

Isothiocyanates, including 4-Chlorobenzyl isothiocyanate, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . This reaction is carried out under the protection of nitrogen and mild conditions. The yields of some products could be more than 90% .

Molecular Structure Analysis

The linear formula of 4-Chlorobenzyl isothiocyanate is C8H6ClNS . The structure of isothiocyanates depends on the types of their substrates – glucosinolates that have three different types according to their structure: aliphatic, terpenoids, and aromatic compounds .

Chemical Reactions Analysis

Isothiocyanates, including 4-Chlorobenzyl isothiocyanate, are thought to be responsible for the chemoprotective actions conferred by higher cruciferous vegetable intake . They exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis .

Physical And Chemical Properties Analysis

4-Chlorobenzyl isothiocyanate has a molecular weight of 183.66 . More detailed physical and chemical properties were not found in the search results.

科学的研究の応用

Antimicrobial Activity Against Human Infections

- Summary of Application : Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . They have been investigated for their antimicrobial activity against human pathogens .

- Results or Outcomes : The studies collected in the review suggest that ITCs are effective against the most important human pathogens, including bacteria with resistant phenotypes .

Neuroprotection in Epilepsy

- Summary of Application : Benzyl isothiocyanate (BITC), a type of isothiocyanate, has been studied for its neuroprotective effect on a lithium-pilocarpine-induced temporal lobe epileptic mice model .

- Methods of Application : The study involved conducting Intellicage learning tests, Morris water maze, open field test, and step-down-type passive avoidance tests. In addition, body weight and brain-to-body ratio were calculated. Nissl staining, real-time quantitative PCR detection of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase 1 (HO-1) and NAD (P)H dehydrogenase quinone 1 (NQO1) were performed .

- Results or Outcomes : The results demonstrate that BITC enhances cognitive function and motor ability in mice. It also plays a positive role in neuroprotection, especially in the cortex .

Solvent in Scientific Research

- Summary of Application : 4-Chlorobenzyl isothiocyanate is used as a solvent in scientific research .

- Results or Outcomes : The outcomes would depend on the specific experiments being conducted. However, the use of 4-Chlorobenzyl isothiocyanate as a solvent suggests it has properties that make it suitable for this purpose .

Health Benefits of Isothiocyanates

- Summary of Application : Isothiocyanates, including 4-Chlorobenzyl isothiocyanate, have been studied for their health benefits .

- Results or Outcomes : Studies have demonstrated the diverse bioactivities of various isothiocyanates, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .

Food Packaging

- Summary of Application : Isothiocyanates have been used in food packaging as natural antimicrobials or natural preservatives to improve the shelf life of foodstuffs .

- Methods of Application : Isothiocyanates are incorporated into food packaging films. They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .

- Results or Outcomes : The use of isothiocyanates in food packaging has become popular in the last decade due to their antimicrobial properties .

Vaso-Relaxation Effects

- Summary of Application : An isothiocyanate named 4-Carboxyphenyl isothiocyanate (4-CPI) has been shown to induce vaso-relaxation effects on coronary artery along with membrane hyper polarization on vascular smooth muscles .

- Results or Outcomes : It is due to the activity of 4-CPI as H2S donor which helps in activation of mitochondrial K±ATP channel .

Safety And Hazards

将来の方向性

While there is a significant amount of research on isothiocyanates, including 4-Chlorobenzyl isothiocyanate, there are still areas that need further investigation. These include the effects of dose, duration of exposure, and specificity of different isothiocyanates . Additionally, the potential for industrial production of some complicated isothiocyanates is a topic of interest .

特性

IUPAC Name |

1-chloro-4-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHXIHUIYSXZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190433 | |

| Record name | Benzene, 1-chloro-4-(isothiocyanatomethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzyl isothiocyanate | |

CAS RN |

3694-45-9 | |

| Record name | 1-Chloro-4-(isothiocyanatomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, p-chlorobenzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(isothiocyanatomethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Benzyloxy)carbonyl]norvaline](/img/structure/B1580583.png)

![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)